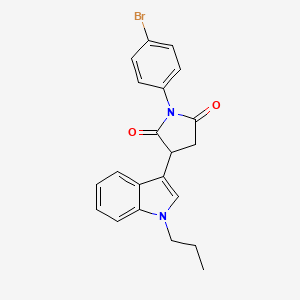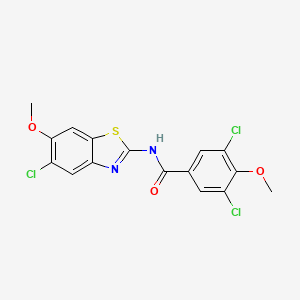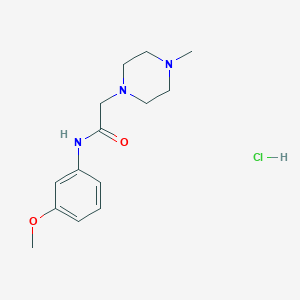![molecular formula C19H23Cl2N5O2S B4134059 3,4-dichloro-N-[(5-{[2-(cyclohexylamino)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)methyl]benzamide](/img/structure/B4134059.png)
3,4-dichloro-N-[(5-{[2-(cyclohexylamino)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)methyl]benzamide
Overview
Description
3,4-dichloro-N-[(5-{[2-(cyclohexylamino)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)methyl]benzamide is a complex organic compound that features a benzamide core with various functional groups attached
Preparation Methods
The synthesis of 3,4-dichloro-N-[(5-{[2-(cyclohexylamino)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)methyl]benzamide typically involves multiple steps. One common method includes the use of Friedel-Crafts acylation to introduce the benzamide group, followed by the formation of the triazole ring through cyclization reactions.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, which can reduce the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the chloro groups, where nucleophiles such as amines or thiols can replace the chlorine atoms.
Cyclization: The triazole ring can participate in cyclization reactions, forming various heterocyclic compounds.
Scientific Research Applications
3,4-dichloro-N-[(5-{[2-(cyclohexylamino)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)methyl]benzamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antibacterial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes
Mechanism of Action
The mechanism of action of 3,4-dichloro-N-[(5-{[2-(cyclohexylamino)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)methyl]benzamide involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and dipole interactions with biological receptors, leading to various pharmacological effects. The compound’s ability to inhibit enzymes and disrupt cellular processes is a key aspect of its mechanism of action .
Comparison with Similar Compounds
Similar compounds to 3,4-dichloro-N-[(5-{[2-(cyclohexylamino)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)methyl]benzamide include other benzamide derivatives and triazole-containing compounds. These compounds share similar structural features but differ in their specific functional groups and biological activities. For example, 4,5-dichloro-1,3-dioxolan-2-one is another compound with dichloro substitution, but it has different chemical properties and applications .
Properties
IUPAC Name |
3,4-dichloro-N-[[5-[2-(cyclohexylamino)-2-oxoethyl]sulfanyl-4-methyl-1,2,4-triazol-3-yl]methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23Cl2N5O2S/c1-26-16(10-22-18(28)12-7-8-14(20)15(21)9-12)24-25-19(26)29-11-17(27)23-13-5-3-2-4-6-13/h7-9,13H,2-6,10-11H2,1H3,(H,22,28)(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQFSZSGFHHVTND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)NC2CCCCC2)CNC(=O)C3=CC(=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23Cl2N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Methyl-5-[2-(2-nitroanilino)-1,3-thiazol-4-yl]-1,3-thiazol-2-amine](/img/structure/B4133979.png)
![N-[1-[5-[2-[(4-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl]sulfanyl-4-prop-2-enyl-1,2,4-triazol-3-yl]ethyl]thiophene-2-carboxamide](/img/structure/B4133980.png)
![Ethyl 4-[2-[4-(4-chloro-2-methylphenyl)piperazin-1-yl]ethylcarbamothioylamino]benzoate](/img/structure/B4133987.png)
![ethyl [4-(5-acetyl-2-oxo-6-phenyl-1,2,3,4-tetrahydro-4-pyrimidinyl)-5-chloro-2-methoxyphenoxy]acetate](/img/structure/B4133995.png)

![7-chloro-1-(3,4-dichlorophenyl)-2-(4-fluorobenzyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4134023.png)
![N-{7-[4-(dimethylamino)phenyl]-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl}acetamide](/img/structure/B4134030.png)

![3-bromo-4-ethoxy-N-{[(2-oxo-2H-chromen-6-yl)amino]carbonothioyl}benzamide](/img/structure/B4134046.png)
![N-[2-methyl-1-(4-methyl-5-{[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]thio}-4H-1,2,4-triazol-3-yl)propyl]-2-thiophenecarboxamide](/img/structure/B4134050.png)
![N-(4-bromo-3-chlorophenyl)-2-({5-[(2,3-dimethylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}thio)acetamide](/img/structure/B4134060.png)
![methyl 5-[(5-bromo-2-methoxy-3-methylbenzoyl)amino]-4-cyano-3-methyl-2-thiophenecarboxylate](/img/structure/B4134073.png)
![N-{[(2-bromo-4-nitrophenyl)amino]carbonothioyl}-2-(2,4-dichlorophenoxy)propanamide](/img/structure/B4134081.png)

